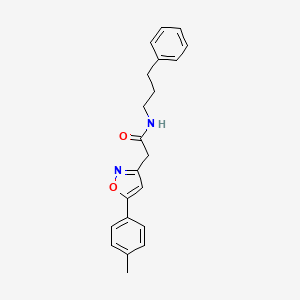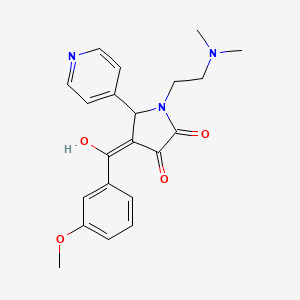
1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C21H23N3O4 and its molecular weight is 381.432. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Material Science Applications
Compounds with pyrrole and pyridine units, similar to the given chemical, have been explored for their potential in conducting polymers and electroluminescent materials. For example, a study on poly[bis(pyrrol-2-yl)arylenes] demonstrated the synthesis of derivatized bis(pyrrol-2-yl) arylenes with low oxidation potentials suitable for electrochemical polymerization. These polymers exhibit stable electrical conductivity, indicating their applicability in organic electronics and optoelectronics (Sotzing et al., 1996).
Medicinal Chemistry Applications
In the realm of medicinal chemistry, compounds with pyridine and pyrrole moieties have been synthesized and evaluated for their antitumor, antimicrobial, and antioxidant activities. For instance, the synthesis and evaluation of a series of antitumor olivacine derivatives, which are structurally related to pyrido[4,3-b]carbazoles, showed promising in vitro and in vivo antitumor activity, indicating the potential of these compounds in cancer therapy (Jasztold-Howorko et al., 1994).
Synthetic Methodology Applications
The synthesis of heterocyclic compounds, especially those containing pyrrole and pyridine rings, is a significant area of interest due to their widespread applications in pharmaceuticals and materials science. Research on the synthesis and characterization of pyrrole derivatives, such as ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, provides insights into the methodologies that can be applied to synthesize complex molecules with potential biological and material applications (Singh et al., 2014).
properties
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-23(2)11-12-24-18(14-7-9-22-10-8-14)17(20(26)21(24)27)19(25)15-5-4-6-16(13-15)28-3/h4-10,13,18,25H,11-12H2,1-3H3/b19-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJKYTCKPQANBG-HTXNQAPBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C2=CC(=CC=C2)OC)O)C(=O)C1=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1C(/C(=C(/C2=CC(=CC=C2)OC)\O)/C(=O)C1=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Benzyloxy)phenyl]piperazine dihydrochloride](/img/structure/B2561582.png)
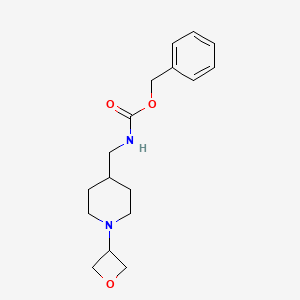
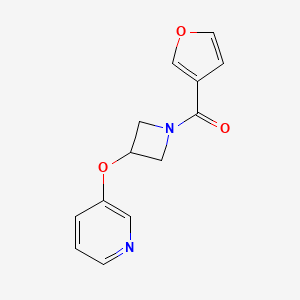
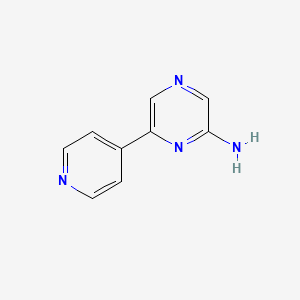
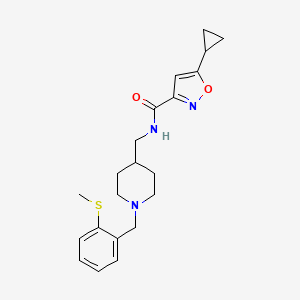
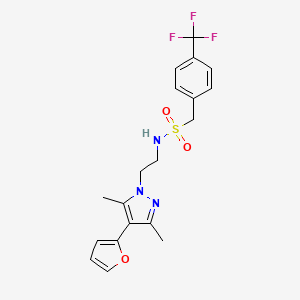
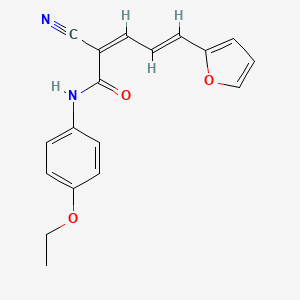
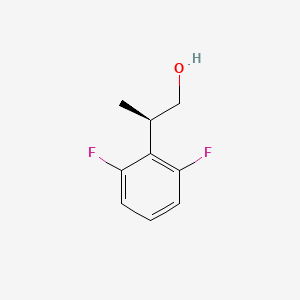
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-morpholinophenyl)acetamide](/img/structure/B2561593.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-ethoxy-1-naphthamide](/img/structure/B2561594.png)
![[3-(anilinocarbonyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl]methyl acetate](/img/structure/B2561595.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-(2-chlorophenyl)propanoate](/img/structure/B2561596.png)
![3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2561598.png)
